Perfluorocyclohexanecarbonyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJGMVADKNDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893376 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-76-6 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Perfluorocyclohexanecarbonyl Bromide
Direct Synthesis Approaches to Perfluorinated Acyl Bromides
Direct synthesis routes aim to construct the perfluorocyclohexanecarbonyl bromide molecule by forming the acyl bromide functionality on a pre-existing perfluorinated scaffold.
A primary direct approach involves the bromination of a suitable perfluorinated precursor, most notably perfluorocyclohexanecarboxylic acid. This transformation is analogous to the well-established Hell–Volhard–Zelinskii (HVZ) reaction, which is used for the α-bromination of carboxylic acids. researchgate.net The initial and crucial step of the HVZ reaction is the conversion of the carboxylic acid into an acid bromide. researchgate.net This is typically accomplished by treating the carboxylic acid with a brominating agent such as phosphorus tribromide (PBr₃). researchgate.net The resulting acyl bromide is more readily enolized, allowing for subsequent α-bromination. researchgate.net For the synthesis of this compound, where the α-position is already fully fluorinated, the reaction is stopped after the initial conversion of the carboxylic acid group to the acyl bromide.
C₆F₁₁COOH + PBr₃ → C₆F₁₁COBr
This method leverages the reactivity of the carboxylic acid functional group to directly install the desired acyl bromide moiety.
Carbonylation routes involve the introduction of a carbonyl group (CO) into a perfluorocyclohexane (B1265658) precursor. While palladium-catalyzed carbonylation is a well-developed method for aryl and vinyl halides, its application to unactivated alkyl halides can be challenging due to slower oxidative addition and potential side reactions. nih.govacs.org However, research has shown that perfluoroalkyl iodides can undergo carbonylation reactions. acs.org
A highly relevant transformation demonstrating the viability of this pathway is the reaction of perfluorocyclohexyl bromide with an iridium carbonyl complex, which results in the formation of a perfluoroacyl complex. researchgate.net This reaction indicates that direct carbonylation at a perfluorinated carbon center is feasible, forming the core C₆F₁₁CO- structure which is fundamental to a potential catalytic cycle for synthesizing the acyl halide. Further research into transition-metal-catalyzed carbonylation of perfluoroalkyl halides continues to expand the scope of these reactions, suggesting that a one-step carbonylation-bromination of a precursor like perfluorocyclohexyl iodide or bromide is a plausible, albeit specialized, synthetic strategy. acs.orgrsc.org
Indirect Synthetic Pathways to this compound
Indirect methods involve the synthesis of an intermediate perfluorinated compound which is then converted into the target acyl bromide. These multistep sequences often provide reliable and high-yielding routes.
One of the most facile and common indirect methods for preparing this compound is through a halide exchange reaction, starting from the corresponding perfluoroacyl fluoride (B91410) (C₆F₁₁COF). Perfluoroacyl fluorides are often the most accessible perfluorinated acyl halides, frequently produced via electrochemical fluorination.
These stable acyl fluorides can be efficiently converted to acyl bromides by treatment with an anhydrous metal bromide. nih.gov Anhydrous lithium bromide (LiBr) has been shown to be particularly effective for this transformation. The reaction is typically carried out by heating the perfluoroacyl fluoride with the lithium salt, driving the exchange. The success of lithium salts over other alkali metal salts is attributed to the strong interaction between lithium and fluorine. nih.gov This method is general for a variety of perfluoroacyl fluorides, yielding the corresponding acyl chlorides, bromides, and iodides in high yields. nih.gov
Table 1: Halogen Exchange Reactions of Perfluoroacyl Fluorides with Lithium Halides nih.gov
| Perfluoroacyl Fluoride (RfCOF) | Lithium Halide (LiX) | Reaction Temperature (°C) | Product (RfCOX) | Yield (%) |
|---|---|---|---|---|
| CF3COF | LiBr | 250 | CF3COBr | 96 |
| C2F5COF | LiBr | 250 | C2F5COBr | 88 |
| n-C3F7COF | LiBr | 250 | n-C3F7COBr | 80 |
| i-C3F7COF | LiBr | 250 | i-C3F7COBr | 67 |
| n-C7F15COF | LiBr | 250 | n-C7F15COBr | 85 |
The most direct derivatization pathway begins with perfluorocyclohexanecarboxylic acid (C₆F₁₁COOH). This stable precursor can be converted to the target acyl bromide using standard organic chemistry reagents that transform carboxylic acids into acyl halides. researchgate.net Reagents such as thionyl bromide (SOBr₂), oxalyl bromide, or phosphorus tribromide (PBr₃) are effective for this purpose.
The reaction proceeds by activating the carboxylic acid, followed by nucleophilic substitution by the bromide ion to yield this compound. This approach is highly reliable and is often the method of choice for laboratory-scale synthesis due to the commercial availability of the starting acid and the high efficiency of the conversion. Various methods for the derivatization of perfluorinated carboxylic acids for analytical purposes have been studied, highlighting the reactivity of the carboxyl group in these fluorinated systems. acs.orgnih.govresearchgate.net
Advanced Synthetic Protocols and Innovations in Perfluorinated Acyl Halide Preparation
The field of organofluorine chemistry is continually evolving, leading to the development of novel reagents and protocols for the synthesis of acyl halides under milder and more efficient conditions. nih.gov While many of these methods are focused on the synthesis of acyl fluorides, the principles and reagents can often be adapted for acyl bromide synthesis or provide precursors for halide exchange. cas.cn
Modern deoxyfluorination reagents have been developed to convert carboxylic acids to acyl fluorides, which are direct precursors to acyl bromides via halide exchange. nih.gov These advanced reagents include sulfur-based compounds like Deoxo-Fluor® and XtalFluor-E®, as well as other systems like pentafluoropyridine (B1199360) (PFP) and 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). beilstein-journals.org These methods often offer advantages such as greater thermal stability, operational simplicity, and tolerance of a wide range of functional groups. beilstein-journals.org
Furthermore, innovations in catalysis have introduced new possibilities. For instance, halide-accelerated formation of acyl fluorides using sulfuryl fluoride (SO₂F₂) has been reported, where tetrabutylammonium (B224687) bromide can be used as an accelerator. cas.cn Photocatalytic methods are also emerging, such as a copper-catalyzed carbonylative coupling of alkyl iodides with potassium fluoride under blue light irradiation to form acyl fluorides, which could potentially be adapted for bromides. organic-chemistry.org These cutting-edge protocols represent the forefront of acyl halide synthesis and may offer more sustainable and efficient future pathways to compounds like this compound. researchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula / Structure |
|---|---|
| This compound | C₆F₁₁COBr |
| Perfluorocyclohexanecarboxylic acid | C₆F₁₁COOH |
| Phosphorus tribromide | PBr₃ |
| Perfluorocyclohexyl bromide | C₆F₁₁Br |
| Carbon monoxide | CO |
| Perfluorocyclohexanecarbonyl fluoride | C₆F₁₁COF |
| Lithium bromide | LiBr |
| Thionyl bromide | SOBr₂ |
| Sulfuryl fluoride | SO₂F₂ |
| Pentafluoropyridine | C₅F₅N |
Catalytic Systems for Perfluorinated Acyl Bromide Synthesis
The synthesis of acyl halides from carboxylic acids can often be facilitated by catalytic systems. While specific catalytic systems for the direct synthesis of perfluorinated acyl bromides are not extensively documented, principles from related transformations can be applied. For instance, the alpha-bromination of carboxylic acids, a related reaction, can be catalyzed by carbonyl halides like phosgene (B1210022) or carbonyl bromide. google.com
For the synthesis of perfluorinated acyl fluorides from perfluorinated esters, nucleophilic catalysts such as fluoride, cyanide, or acetate (B1210297) anions have been shown to be effective. google.com This suggests that nucleophilic catalysis could be a viable strategy for the synthesis of perfluorinated acyl bromides from suitable precursors.
The following table summarizes potential catalytic approaches based on analogous reactions:
| Catalytic System Component | Precursor Type | Potential Role in Synthesis of this compound |
| Carbonyl Halides (e.g., COBr₂) | Perfluorocyclohexanecarboxylic acid | Could potentially catalyze the bromination of the carboxylic acid. |
| Weak Organic Bases (e.g., Pyridine) | Perfluorocyclohexanecarboxylic acid | May act as a scavenger for acidic byproducts in reactions with certain brominating agents. |
| Nucleophilic Anions (e.g., Br⁻ salts) | Perfluorocyclohexanecarboxylic acid derivatives | Could catalyze the formation of the acyl bromide from an activated carboxylic acid intermediate. |
It is important to note that the high electrophilicity of the carbonyl carbon in perfluorinated acyl halides necessitates careful selection of catalysts to avoid undesired side reactions.
Stereoselective and Regioselective Synthesis Strategies
The synthesis of derivatives of this compound with specific stereochemistry or regiochemistry presents significant challenges due to the conformational rigidity and the uniform electronic nature of the perfluorocyclohexane ring. However, general strategies from organofluorine chemistry can be considered for the introduction of functional groups in a controlled manner, which could then be converted to the carbonyl bromide moiety.
Stereoselective Strategies:
Stereoselectivity in the synthesis of substituted perfluorocyclohexane derivatives would likely rely on substrate-controlled approaches, where the existing stereochemistry of a precursor directs the stereochemical outcome of a subsequent reaction. Chiral auxiliaries or catalysts could also be employed to induce enantioselectivity in the formation of a chiral center on the perfluorocyclohexane ring.
Methods for the stereoselective synthesis of fluoroalkanes, such as those involving frustrated Lewis pair (FLP) mediated C-F activation, could potentially be adapted to introduce functionality with stereocontrol on a perfluorinated carbocycle. nih.gov Such functionalization could then be elaborated to the desired carbonyl bromide.
Regioselective Strategies:
Achieving regioselectivity in the functionalization of a perfluorocyclohexane ring is challenging due to the lack of significant electronic differentiation between the various C-F bonds. However, strategies involving directing groups or the functionalization of less sterically hindered positions could be envisioned.
For instance, the regioselective functionalization of other cyclic systems, such as [2.2]paracyclophanes, has been achieved through the use of specific catalysts and reaction conditions that exploit subtle differences in reactivity. researchgate.netnih.gov Similar principles could potentially be applied to perfluorocyclohexane systems.
Furthermore, the regioselective defluorinative functionalization of gem-difluorocyclopropanes using palladium/NHC ligand systems demonstrates that selective C-F bond activation is possible, offering a potential route to introduce functionality at a specific position on a fluorinated ring.
The following table outlines general strategies that could be explored for the controlled synthesis of this compound derivatives:
| Strategy | Description | Potential Application |
| Substrate-Controlled Diastereoselection | Utilizing a chiral, non-racemic perfluorocyclohexane precursor to direct the stereochemistry of subsequent transformations. | Synthesis of diastereomerically enriched derivatives of this compound. |
| Chiral Catalysis | Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction on the perfluorocyclohexane ring. | Enantioselective synthesis of chiral this compound derivatives. |
| Directing Group Strategies | Attaching a temporary directing group to the perfluorocyclohexane ring to guide the regioselective introduction of a functional group. | Synthesis of specifically substituted regioisomers of this compound. |
| Selective C-F Bond Activation | Utilizing transition metal catalysts or other reagents to selectively activate and functionalize a specific C-F bond on the perfluorocyclohexane ring. | Regiocontrolled introduction of a precursor to the carbonyl bromide group. |
Further research is required to develop specific and efficient stereoselective and regioselective synthetic routes for derivatives of this compound.
Chemical Reactivity and Mechanistic Investigations of Perfluorocyclohexanecarbonyl Bromide
Fundamental Reaction Pathways
Perfluorocyclohexanecarbonyl bromide is a highly reactive acyl bromide, a reactivity driven by the electron-withdrawing nature of the perfluorinated ring. This structural feature renders the carbonyl carbon exceptionally electrophilic and susceptible to a variety of chemical transformations. Its fundamental reaction pathways are dominated by substitutions at the acyl carbon, although radical pathways are also accessible under specific conditions.
Nucleophilic Acyl Substitution Reactions with Various Substrates
The most characteristic reaction of this compound is nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds readily with a wide range of nucleophiles, where the nucleophile attacks the carbonyl carbon and displaces the bromide ion. The general mechanism is a two-step addition-elimination process that passes through a tetrahedral intermediate. libretexts.org The high reactivity is attributed to two factors: the strong inductive effect of the perfluorocyclohexyl group, which increases the partial positive charge on the carbonyl carbon, and the fact that bromide is an excellent leaving group. youtube.com
This pathway allows for the synthesis of various carboxylic acid derivatives. For example, reaction with water yields the corresponding perfluorocyclohexanecarboxylic acid, alcohols produce esters, and amines generate amides.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Nucleophile (Substrate) | Reagent Example | Product Class | General Equation |
|---|---|---|---|
| Water | H₂O | Carboxylic Acid | C₆F₁₁COBr + H₂O → C₆F₁₁COOH + HBr |
| Alcohol | R-OH | Ester | C₆F₁₁COBr + R-OH → C₆F₁₁COOR + HBr |
| Amine | R-NH₂ | Amide | C₆F₁₁COBr + R-NH₂ → C₆F₁₁CONHR + HBr |
Electrophilic Reactions Involving Bromine Centers
While the primary reactivity of acyl bromides involves the carbonyl group, the bromine atom can theoretically act as an electrophile under certain conditions. For a reaction to occur at the bromine center, the bromine atom would need to be attacked by a nucleophile. However, this is not a common pathway for acyl bromides because the carbonyl carbon is a much more potent electrophilic site.
In the context of other halogenated compounds, a halogen atom can be delivered as an electrophile (e.g., Br⁺), especially when complexed with a Lewis acid. masterorganicchemistry.com For this compound, such a reaction is not typical. The vast majority of its reactions are governed by the electrophilicity of the acyl carbon, with the bromine atom functioning as a leaving group (bromide).
Radical Reactions and Their Initiation
This compound can participate in free-radical reactions, which proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.org
Initiation: The reaction is typically initiated by the homolytic cleavage of a weak bond to create two radicals. libretexts.org For this compound, this can be achieved by applying heat or UV radiation to break the relatively weak carbon-bromine bond, generating a perfluorocyclohexanecarbonyl radical and a bromine radical. ucr.edu
Propagation: In the propagation phase, the newly formed radical reacts with a stable molecule to create a new radical, continuing the chain. libretexts.org A common pathway for acyl radicals is decarbonylation (loss of carbon monoxide) to form a more stable alkyl radical. In this case, the perfluorocyclohexanecarbonyl radical would likely eliminate CO to yield a perfluorocyclohexyl radical. This radical can then participate in further reactions, such as abstracting an atom from another molecule.
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals. libretexts.org
Table 2: Key Steps in Radical Reactions
| Reaction Phase | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of initial radicals via homolytic cleavage. | C₆F₁₁COBr + heat/light → C₆F₁₁CO• + •Br |
| Propagation | A radical reacts to form a new radical. | C₆F₁₁CO• → C₆F₁₁• + CO |
| Termination | Two radicals combine to end the chain. | •Br + •Br → Br₂ C₆F₁₁• + •Br → C₆F₁₁Br |
Detailed Reaction Mechanisms
Electrophilic Addition Mechanisms in Halogenated Systems
Electrophilic addition is a fundamental reaction mechanism, primarily associated with compounds containing carbon-carbon double or triple bonds, such as alkenes and alkynes. wikipedia.org In this reaction, the π-bond of the unsaturated system acts as a nucleophile, attacking an electrophilic species. libretexts.org
A classic example is the addition of bromine (Br₂) to an alkene. libretexts.org The mechanism proceeds in two main steps:
The approaching bromine molecule becomes polarized by the electron-rich π-bond, and the alkene attacks the electrophilic bromine atom. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. wikipedia.orglibretexts.org
A nucleophile, typically the bromide ion (Br⁻) formed in the first step, attacks one of the carbons of the bromonium ion. libretexts.org This attack occurs from the side opposite the existing carbon-bromine bonds (anti-addition), leading to the opening of the three-membered ring and the formation of a vicinal dihalide. libretexts.org
Table 3: Key Features of Electrophilic Addition of Bromine
| Feature | Description |
|---|---|
| Electrophile | Bromine molecule (Br₂), which becomes polarized. |
| Nucleophile | The π-bond of the alkene. |
| Intermediate | A cyclic bromonium ion. wikipedia.org |
| Stereochemistry | Typically results in anti-addition of the two bromine atoms. libretexts.org |
It is crucial to note that this electrophilic addition mechanism is not a characteristic reaction pathway for this compound. This compound is saturated and lacks the carbon-carbon double bond necessary to act as a nucleophile in this context.
Dissociative Electron Attachment (DEA) Processes (Analogous to Perfluorocyclohexanecarbonyl Chloride)
The primary DEA channel for molecules containing a carbon-bromine bond is typically the cleavage of this bond, owing to its relatively low dissociation energy and the high electron affinity of the bromine atom. For this compound, the expected dominant DEA reaction would be the formation of a bromide anion (Br⁻) and a perfluorocyclohexanecarbonyl radical.
Expected Primary DEA Pathway:
C₆F₁₁COBr + e⁻ → [C₆F₁₁COBr]⁻‡ → C₆F₁₁CO• + Br⁻
This process is anticipated to occur at very low electron energies, likely near 0 eV, which is characteristic for the cleavage of a carbon-halogen bond in many saturated and unsaturated systems. The high stability of the bromide anion makes this a thermodynamically favorable fragmentation pathway.
Further fragmentation of the resulting perfluorocyclohexanecarbonyl radical could also occur, leading to the formation of other stable negative ions, though these are generally less probable than the initial C-Br bond scission.
Table 1: Predicted Dissociative Electron Attachment Channels for this compound and Analogous Compounds
| Parent Molecule | Primary Anion Fragment | Neutral Fragment(s) | Predicted Resonance Energy (eV) |
| C₆F₁₁COBr | Br⁻ | C₆F₁₁CO• | ~0 |
| CF₃Br | Br⁻ | CF₃• | ~0 |
| C₂F₅Br | Br⁻ | C₂F₅• | ~0 |
| C₆F₁₁COCl | Cl⁻ | C₆F₁₁CO• | ~0-1 |
Note: The resonance energies are estimations based on data from analogous brominated and chlorinated perfluorocarbons. The actual values for this compound would require experimental verification.
Computational and Theoretical Analysis of Reaction Pathways
Computational chemistry provides valuable insights into the reaction mechanisms of fluorinated compounds. Density Functional Theory (DFT) and other ab initio methods are commonly used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
For this compound, computational studies would likely focus on several key areas:
Nucleophilic Acyl Substitution: The primary reaction of acyl halides is nucleophilic acyl substitution. Theoretical calculations can elucidate the mechanism of this reaction with various nucleophiles (e.g., alcohols, amines, water). The calculations would likely confirm a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing perfluorocyclohexyl group, would be a key feature of these models.
Electron Density Distribution: Analysis of the molecular electrostatic potential (MEP) would show a significant positive potential on the carbonyl carbon, making it the primary site for nucleophilic attack. The perfluorinated ring would exhibit a negative potential due to the high electronegativity of the fluorine atoms.
Bond Dissociation Energies (BDEs): Calculations of BDEs can predict the most likely fragmentation pathways in mass spectrometry and thermal decomposition. The C-Br bond is expected to have the lowest BDE in the molecule, consistent with the predicted DEA processes.
Table 2: Representative Calculated Parameters for Perfluoroacyl Halides from Theoretical Studies
| Parameter | Perfluoroacetyl Chloride (CF₃COCl) | Perfluoropropionyl Chloride (C₂F₅COCl) | Predicted for this compound (C₆F₁₁COBr) |
| Calculated Carbonyl Carbon Charge (Mulliken) | +0.8 to +1.0 | +0.8 to +1.0 | > +0.9 |
| Calculated C-Halogen Bond Length (Å) | ~1.75 | ~1.76 | ~1.95 (C-Br) |
| Calculated Activation Energy for Hydrolysis (kcal/mol) | 10-15 | 10-15 | < 15 |
Note: These values are illustrative and based on typical results from DFT calculations on similar molecules. Specific values for this compound would require dedicated computational studies.
Chemoselectivity and Regioselectivity in Reactions Involving the Perfluorocyclohexanecarbonyl Moiety
Factors Influencing Reaction Outcomes
The reactivity of this compound is dominated by the highly electrophilic carbonyl group. However, the presence of the perfluorinated ring introduces additional considerations for chemoselectivity and regioselectivity.
Several factors are expected to influence the outcomes of reactions involving this compound:
Nature of the Nucleophile: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) will preferentially attack the hard electrophilic center, the carbonyl carbon. Softer nucleophiles might show some interaction with other parts of the molecule, but the carbonyl group's reactivity is likely to dominate.
Reaction Conditions: Temperature and solvent can play a crucial role. At higher temperatures, reactions at the less reactive C-F bonds on the perfluorocyclohexyl ring might become possible, especially with strong nucleophiles. The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Steric Hindrance: The bulky perfluorocyclohexyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This effect will be more pronounced with larger nucleophiles.
Site Selectivity in Complex Perfluorinated Systems
In a molecule with multiple reactive sites, such as a derivative of this compound that contains other functional groups, site selectivity becomes a critical issue.
Competition between Carbonyl Group and C-F Bonds: The acyl bromide group is significantly more reactive towards most nucleophiles than the C-F bonds of the perfluorocyclohexyl ring. Nucleophilic attack will almost exclusively occur at the carbonyl carbon under standard conditions. Substitution of a fluorine atom on the ring would require harsh conditions and highly reactive nucleophiles, and would likely proceed via an SNAr-type mechanism if the ring were aromatic, but is less favorable in a saturated perfluorinated system.
Influence of the Perfluorocyclohexyl Group on Other Functional Groups: The strong electron-withdrawing nature of the perfluorocyclohexyl group will influence the reactivity of any adjacent functional groups. For example, if an ester were formed from this compound, the resulting perfluorocyclohexyl carboxylate would be more susceptible to hydrolysis than a non-fluorinated analogue due to the increased electrophilicity of the carbonyl carbon.
Applications in Organic Synthesis and Chemical Transformations
Role as an Acylating Agent in Fluorinated Compound Synthesis
As an acyl bromide, perfluorocyclohexanecarbonyl bromide serves as a potent acylating agent. The presence of the electron-withdrawing perfluorocyclohexyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.
In the synthesis of fluorinated compounds, it is used to introduce the C6F11CO- group. A primary example of its utility is in Friedel-Crafts acylation reactions. When reacted with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it attaches the perfluorocyclohexanecarbonyl group to the aromatic ring. This process is a key step in creating complex fluorinated molecules where the bulky, lipophilic, and chemically inert perfluorocyclohexyl group can impart specific desirable properties, such as thermal stability, metabolic resistance in pharmaceuticals, or specific solubility characteristics.
Table 1: Representative Acylation Reactions
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Alcohol (R-OH) | Ester | C₆F₁₁COBr + R-OH → C₆F₁₁COOR + HBr |
| Amine (R-NH₂) | Amide | C₆F₁₁COBr + R-NH₂ → C₆F₁₁CONHR + HBr |
| Aromatic Ring | Ketone | C₆F₁₁COBr + Ar-H + AlCl₃ → C₆F₁₁CO-Ar + HBr + AlCl₃ |
Precursor for Derivatization Reactions in Analytical Chemistry and Chemical Biology
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net Highly fluorinated reagents are particularly useful for this purpose because the resulting derivatives are often volatile and highly responsive to electron capture detection (ECD), a very sensitive analytical technique.
While pentafluorobenzyl bromide (PFBBr) is a more commonly cited derivatizing agent for various analytes nih.govnih.govresearchgate.net, this compound functions on a similar principle. It reacts with polar functional groups to introduce a large, fluorine-rich tag, enhancing the analyte's detectability.
This compound readily reacts with nucleophilic functional groups like hydroxyl (-OH) and amino (-NH₂) groups, which are common in many biological molecules and environmental contaminants.
Ester Formation: Alcohols and phenols react with this compound to form stable perfluorocyclohexyl esters. This transformation is crucial for the analysis of compounds like sterols, alcohols, or phenolic pollutants, as it masks the polar hydroxyl group, increasing the molecule's volatility for GC analysis.
Amide Formation: Primary and secondary amines react to form corresponding amides. This is applied in the analysis of amino acids, pharmaceuticals, and biogenic amines.
The resulting ester or amide derivatives, now tagged with the perfluorocyclohexanecarbonyl group, can be easily extracted into organic solvents and analyzed with high sensitivity. science.gov
The core of its function in derivatization is the covalent attachment of the perfluorocyclohexanecarbonyl "tag" to a target molecule. This process modifies the physicochemical properties of the analyte in several advantageous ways for analytical purposes:
Increased Volatility: Masking polar -OH and -NH groups reduces intermolecular hydrogen bonding, which increases the volatility of the analyte, a prerequisite for GC analysis. researchgate.net
Enhanced Sensitivity: The numerous fluorine atoms in the perfluorocyclohexyl group make the derivative highly sensitive to Electron Capture Detection (ECD), allowing for the detection of trace quantities of the original analyte.
Improved Chromatographic Behavior: The derivatized analyte often exhibits better peak shape and resolution during chromatographic separation.
Utility in the Construction of Perfluorinated Scaffolds and Advanced Intermediates
Perfluorinated scaffolds are molecular frameworks that are rich in fluorine. These structures are of great interest in medicinal chemistry, materials science, and agrochemistry because the inclusion of fluorine can dramatically alter a molecule's properties. This compound is a valuable building block for creating such scaffolds.
By using it in reactions like the Friedel-Crafts acylation or by converting the acyl bromide to other functional groups, chemists can construct larger, more complex molecules built around a perfluorocyclohexyl core. These scaffolds are used to create:
Liquid Crystals: The rigid and rod-like nature of some perfluorinated structures influences their use in liquid crystal displays.
Bioactive Molecules: Introducing a perfluorinated group can enhance a drug's metabolic stability, lipophilicity, and binding affinity.
Advanced Polymers: Perfluorinated moieties are incorporated into polymers to create materials with low surface energy (non-stick coatings), high thermal stability, and chemical resistance.
Role in Multi-Step Synthesis for Specialty Chemicals and Materials
This compound is typically not the final product but rather a reactive intermediate used in a longer synthetic sequence. youtube.com Its role is to introduce the perfluorocyclohexylcarbonyl unit at a specific point in a multi-step synthesis, after which the molecule undergoes further transformations.
For example, a synthetic pathway might involve:
Acylation: An aromatic compound is acylated with this compound.
Reduction: The resulting ketone is reduced to an alcohol or a methylene (B1212753) group (-CH₂-).
Further Functionalization: Other substituents are added to the aromatic ring or other parts of the molecule.
This step-wise approach allows for the precise construction of complex target molecules for applications ranging from high-performance lubricants and hydraulic fluids to active pharmaceutical ingredients where the perfluorinated group is essential for function. The production of many polyhalogenated aromatic compounds often involves distinct steps of halogenating the core structure and then modifying a side chain, a strategy where an intermediate like this compound would be employed. google.com
Spectroscopic Characterization and Advanced Analytical Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In perfluorocyclohexanecarbonyl bromide, the key vibrational modes of interest are the carbonyl (C=O) stretching and the carbon-fluorine (C-F) stretching frequencies.
The carbonyl group of an acyl bromide typically exhibits a strong absorption band in the region of 1780-1815 cm⁻¹. However, the presence of the highly electronegative perfluorocyclohexyl group is expected to induce a significant positive shift in the C=O stretching frequency due to the inductive effect. This electron-withdrawing effect strengthens the carbonyl double bond, resulting in absorption at a higher wavenumber, likely in the range of 1800-1830 cm⁻¹ . libretexts.org
The carbon-fluorine bonds of the perfluorocyclohexyl ring will give rise to a series of strong and complex absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1350 cm⁻¹ . msu.edu The exact positions of these bands are sensitive to the conformation of the cyclohexane (B81311) ring.
Table 5.1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | 1800 - 1830 | Strong |
| C-F | Stretch | 1000 - 1350 | Strong, Complex |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-fluorine framework of this compound.
¹H NMR: Due to the complete substitution of hydrogen atoms with fluorine, the ¹H NMR spectrum of pure this compound is expected to show no signals. This absence of proton signals is a key indicator of a fully fluorinated organic molecule.
¹³C NMR: The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm , influenced by the attached bromine and the perfluorocyclohexyl group. libretexts.orgcompoundchem.com The carbons of the perfluorocyclohexyl ring will appear further upfield, with their chemical shifts influenced by the number of attached fluorine atoms and their position relative to the carbonyl bromide group. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. For perfluorinated alkanes, the chemical shifts for CF₂ and CF₃ groups typically appear in the range of 105-125 ppm. researchgate.net
¹⁹F NMR: ¹⁹F NMR is the most informative technique for this compound. The spectrum will show multiple resonances corresponding to the different fluorine environments in the perfluorocyclohexyl ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. alfa-chemistry.com For perfluorocyclohexane (B1265658) derivatives, the fluorine chemical shifts are influenced by their axial or equatorial position and their proximity to substituents. rsc.org The fluorine atoms on the carbon adjacent to the carbonyl group will be the most deshielded. A general range for fluorine atoms in a -CF₂- environment is between +80 to +140 ppm relative to CFCl₃. ucsb.edu The fluorine on the carbonyl group (-COF) would typically appear between -70 to -20 ppm, but in this case, it is a carbonyl bromide.
Table 5.2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹³C | C=O | 160 - 180 |
| ¹³C | -CF₂- (ring) | 105 - 125 |
| ¹⁹F | -CF₂- (ring) | +80 to +140 (relative to CFCl₃) |
Mass Spectrometry (MS) Techniques for Identification and Purity Assessment
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the assessment of its purity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. The mass spectrum will show the molecular ion peak (M⁺), which will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Fragmentation of perfluorinated compounds can be complex. nih.gov Common fragmentation pathways may involve the loss of the bromine radical (•Br), the carbonyl group (CO), and various perfluorinated fragments from the cyclohexane ring. The fragmentation of N-alkyl-N-perfluoroacyl derivatives has been shown to produce nitrilium cations, suggesting that rearrangements are possible. nih.govresearchgate.net
While this compound itself is likely volatile enough for GC-MS, its derivatives can be analyzed by liquid chromatography-mass spectrometry (LC-MS). For instance, reaction with an alcohol would yield a perfluorinated ester. The analysis of perfluorinated carboxylates and sulfonates by LC-MS/MS has shown that fragmentation often proceeds through the loss of CO₂ to form a perfluoroalkyl anion, which then undergoes further fragmentation. nih.gov This can involve fluorine migration, leading to complex fragmentation patterns. nih.gov
Advanced Spectroscopic Methods for Mechanistic Studies
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are weakly polar. For this compound, Raman spectroscopy can be used to probe the vibrations of the C-C backbone of the perfluorocyclohexyl ring and the C-Br bond.
Per- and polyfluoroalkyl substances (PFAS) exhibit characteristic Raman bands. For instance, perfluorinated sulfonic acids show distinctive bands around 300, 380, and 725 cm⁻¹, which are attributed to the fluorinated alkyl chains. acs.org Similar characteristic vibrations are expected for the perfluorocyclohexyl group. The C=O stretch will also be Raman active, though its intensity may vary. Computational studies using density functional theory (DFT) have been employed to predict and analyze the Raman spectra of various PFAS compounds, identifying spectral regions for key chemical bonds like C-C, CF₂, and CF₃. nih.govspectroscopyonline.com
Table 5.3: Predicted Raman Active Vibrations for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O | Stretch | 1800 - 1830 |
| C-F | Stretch/Deformation | 300 - 800 and 1000 - 1350 |
| C-C (ring) | Stretch | 800 - 1200 |
| C-Br | Stretch | 500 - 600 |
X-ray Crystallography of this compound
The determination of a molecule's three-dimensional structure through single-crystal X-ray crystallography provides definitive insights into its atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. However, a comprehensive search of crystallographic databases and the scientific literature reveals that a crystal structure for this compound has not been reported to date.
The absence of a published crystal structure can be attributed to several factors. The compound may be difficult to crystallize, potentially existing as a liquid or a non-crystalline solid at ambient temperatures. The high conformational flexibility of the perfluorocyclohexyl ring and the reactive nature of the acyl bromide group can also impede the formation of high-quality single crystals suitable for diffraction experiments.
Hypothetical Structural Features
In the absence of experimental data for this compound, its solid-state structure can be hypothesized based on the known structures of related compounds, such as perfluorocyclohexane. wikipedia.orgacs.org The perfluorocyclohexyl ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain.
In a hypothetical crystal lattice, the packing of this compound molecules would be governed by weak intermolecular forces. The dominant interactions would likely be fluorine-fluorine and fluorine-bromine contacts. The arrangement of the molecules would aim to maximize packing efficiency while minimizing electrostatic repulsion between the highly electronegative fluorine atoms.
A theoretical data table for a hypothetical crystal structure is presented below for illustrative purposes. It is important to emphasize that these values are not based on experimental data and serve only as a potential framework for what a crystallographic analysis might reveal.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| α (°) ** | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) ** | ~1010 |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | ~2.3 |
Further research involving the synthesis of high-purity this compound and systematic screening of crystallization conditions would be necessary to obtain single crystals and determine its definitive molecular structure through X-ray diffraction.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to modern chemistry, allowing for the detailed investigation of molecular and electronic structures. For complex organofluorine compounds, these calculations are particularly valuable for elucidating the profound effects of fluorine substitution on geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications to Perfluorinated Acyl Halides
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com It is exceptionally well-suited for studying the electronic structure of perfluorinated systems. For a molecule such as Perfluorocyclohexanecarbonyl bromide, DFT calculations are employed to determine key structural and electronic parameters.
Applications of DFT to this class of compounds include:
Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would confirm the preferred conformation of the perfluorinated cyclohexane (B81311) ring (e.g., chair conformation) and the orientation of the carbonyl bromide group.
Electronic Property Calculation: Determining the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Vibrational Frequency Analysis: Simulating the infrared (IR) spectrum of the molecule. Calculated vibrational frequencies can be compared with experimental spectra to confirm the structure and identify characteristic functional group vibrations, such as the C=O stretch of the acyl bromide.
Reaction Pathway Modeling: Investigating the mechanisms of reactions involving the perfluorinated acyl halide. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of reaction kinetics and thermodynamics.
Commonly used DFT functionals for organofluorine compounds include hybrid functionals like B3LYP and range-separated functionals like wB97XD, which often provide more accurate descriptions of non-covalent interactions and electronic properties. nih.gov
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate benchmark data for energetic and spectroscopic properties. comporgchem.comaip.org
High-level ab initio methods, such as Coupled Cluster (CC) theory and composite methods like W1X-1 or CBS-QB3, are used for: acs.orgnih.gov
Accurate Thermochemical Data: Calculating precise standard enthalpies of formation, entropies, and heat capacities. nih.gov This data is crucial for understanding the stability of molecules and predicting the thermodynamics of chemical reactions.
Benchmark Energy Profiles: Providing a "gold standard" for reaction energies and barrier heights, which can be used to validate the accuracy of less computationally expensive methods like DFT. comporgchem.com
Spectroscopic Constants: Predicting rotational and vibrational constants with high precision. These theoretical values are invaluable for guiding and interpreting high-resolution experimental spectroscopy.
For a molecule like this compound, ab initio calculations would offer definitive predictions of its stability and the energy landscape of its reactions, serving as a crucial reference point for other computational and experimental work.
Molecular Dynamics Simulations for Mechanistic Insights and Conformational Analysis
While quantum chemical calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. oup.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions in a simulated environment. acs.org
For this compound, MD simulations can offer several key insights:
Conformational Analysis: The perfluorocyclohexane (B1265658) ring can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can explore the potential energy surface connecting these conformers, determine their relative populations at different temperatures, and calculate the energy barriers for interconversion. Studies on related perfluorinated alkanes have shown that fluorine-fluorine repulsion can lead to unique helical or twisted conformations of the carbon backbone, a phenomenon that MD can effectively model. researchgate.netsemanticscholar.org
Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the structure and reactivity of the solute. This is essential for understanding reactions that occur in solution.
Mechanistic Pathways: For chemical reactions, MD can simulate the trajectory of reactants as they approach each other, form a transition state, and evolve into products. This provides a dynamic picture of the reaction mechanism that complements the static view from quantum chemistry.
These simulations rely on a "force field," a set of parameters and equations that describe the potential energy of the system. Force fields such as ReaxFF are capable of modeling bond formation and breaking, making them suitable for studying reaction dynamics. mdpi.com
Prediction of Chemical Reactivity Descriptors
Fukui Functions and Local Reactivity Analysis
The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. nih.govscm.com It is a powerful tool for identifying the most reactive sites within a molecule for different types of chemical attack. scm.comacs.org
There are three main types of Fukui functions:
ƒ+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value of ƒ+(r) indicates a site that is susceptible to attack by a nucleophile.
ƒ-(r): Describes the reactivity towards an electrophilic attack (electron donation). A high value of ƒ-(r) indicates a site that is likely to donate electrons to an electrophile.
ƒ0(r): Describes the reactivity towards a radical attack.
For practical analysis, these functions are often condensed to atomic sites (ƒk), providing a value for each atom k in the molecule. researchgate.net In this compound, a Fukui function analysis would be expected to show a large ƒ+ value on the carbonyl carbon, identifying it as the primary site for nucleophilic attack, which is characteristic of acyl halides.
| Fukui Function | Mathematical Definition (Finite Difference Approximation) | Interpretation |
|---|---|---|
| ƒ+k (for nucleophilic attack) | qk(N+1) - qk(N) | Identifies the most electrophilic sites, prone to accepting electrons. |
| ƒ-k (for electrophilic attack) | qk(N) - qk(N-1) | Identifies the most nucleophilic sites, prone to donating electrons. |
| ƒ0k (for radical attack) | [qk(N+1) - qk(N-1)] / 2 | Identifies sites most susceptible to attack by a radical species. |
N is the number of electrons in the neutral molecule, and qk is the electronic population of atom k.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) , introduced by Parr, measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net It is calculated using the energies of the HOMO and LUMO (or ionization potential and electron affinity). nih.gov Molecules with high ω values are considered strong electrophiles. Due to the strong electron-withdrawing effects of the eleven fluorine atoms and the acyl bromide group, this compound is expected to have a high electrophilicity index, classifying it as a potent electrophile.
The global nucleophilicity index (N) provides a corresponding scale for nucleophilic character. nih.gov A molecule can be classified as a strong, moderate, or marginal nucleophile or electrophile based on these indices.
| Electrophilicity Index (ω) in eV | Classification |
|---|---|
| ω < 0.8 | Marginal Electrophile |
| 0.8 ≤ ω ≤ 1.5 | Moderate Electrophile |
| ω > 1.5 | Strong Electrophile |
Theoretical Insights into Carbon-Bromine Bond Activation and Stability
Computational chemistry provides a powerful lens for examining the intricacies of chemical bonding and reactivity where experimental data is scarce. For this compound, theoretical studies are essential for understanding the nature of its carbon-bromine (C-Br) bond. The stability of this bond and the energy required for its activation are critical parameters influencing the compound's reactivity, particularly in applications involving radical generation or nucleophilic substitution.
The primary measure of a chemical bond's strength is its bond dissociation energy (BDE), which represents the enthalpy change when a bond is broken homolytically. nih.gov Theoretical calculations, predominantly using Density Functional Theory (DFT), are a common approach to estimate BDEs. researchgate.net For halogenated compounds, the choice of computational method is crucial, as standard DFT functionals can sometimes produce results that deviate significantly from higher-accuracy methods like G4 or from experimental values where available. nih.govchemrxiv.org Benchmark studies on various brominated organic molecules show that DFT methods such as ωB97X-D can provide reliable BDE predictions, often with accuracy comparable to more computationally expensive composite methods. nih.gov
The C-Br bond in this compound is influenced by two strong electron-withdrawing groups: the perfluorocyclohexyl ring and the carbonyl group. The high electronegativity of the fluorine atoms in the perfluorocyclohexyl ring creates a significant inductive effect, pulling electron density away from the rest of the molecule. This electron withdrawal strengthens the sigma bond between the ring and the carbonyl carbon. The carbonyl group itself is also strongly electron-withdrawing. This cumulative inductive effect is expected to polarize the C-Br bond, but its precise impact on the homolytic bond dissociation energy is complex. In similar per- and polyfluoroalkyl substances (PFAS), it has been noted that the BDEs of C-C and C-F bonds are highly sensitive to the surrounding chemical environment. chemrxiv.org
The activation of the C-Br bond typically proceeds through pathways like homolytic cleavage (to form a radical) or nucleophilic attack at the carbonyl carbon, which can lead to substitution of the bromide ion. Theoretical models can calculate the energy barriers for these processes. For instance, computational studies on enzymatic C-F bond activation have used methods like Quantum Mechanics/Molecular Mechanics (QM/MM) to determine activation energies, showing that the cleavage of carbon-halogen bonds is a high-energy process. nih.gov A similar approach could be applied to model the C-Br bond activation in this compound in various chemical environments.
To provide a comparative context for the C-Br bond dissociation energy, the table below lists experimentally or computationally determined BDEs for the C-Br bond in several related small molecules. These values illustrate how the chemical environment affects bond strength.
| Compound Name | Bond | Bond Dissociation Energy (kJ/mol) |
| Bromomethane | CH₃-Br | 284 |
| Bromoethane | CH₃CH₂-Br | 280 |
| 2-Bromopropane | (CH₃)₂CH-Br | 285 |
| tert-Butyl bromide | (CH₃)₃C-Br | 272 |
| Bromobenzene | C₆H₅-Br | 346 |
| Trifluoromethyl bromide | CF₃-Br | 285 |
This table is generated based on data from publicly available sources for illustrative purposes. The values for this compound are not available and would require specific computational studies.
Emerging Research Directions and Future Perspectives
Novel Catalytic Approaches for Reactions Involving Perfluorocyclohexanecarbonyl Bromide
The reactivity of perfluorinated acyl halides like this compound is a fertile ground for the development of novel catalytic systems. While acyl halides are traditionally reactive, the presence of a perfluorinated scaffold introduces unique electronic effects that necessitate specialized catalytic approaches. Research is increasingly focused on transition-metal catalysis to mediate reactions that are otherwise challenging.
Palladium-catalyzed reactions, for instance, have shown promise in manipulating acyl C-F bonds, and these principles are being extended to other acyl halides. sciencedaily.com Scientists have demonstrated that palladium complexes can catalyze acyl-exchange reactions, where an acyl group from an anhydride (B1165640) can be exchanged with the fluoride (B91410) of an acyl fluoride. sciencedaily.com This concept of reversible C-F bond cleavage and formation opens avenues for similar catalytic transformations involving the C-Br bond in this compound. sciencedaily.com Such catalytic systems could enable cross-coupling reactions, allowing the perfluorocyclohexanecarbonyl moiety to be attached to various organic fragments, creating complex molecules that are otherwise difficult to synthesize.
Copper catalysis is another emerging area, particularly in photochemical applications. Copper-catalyzed carbonylative coupling of alkyl halides to form acyl fluorides has been achieved under mild conditions using light irradiation. chemrxiv.org Adapting these methodologies for reactions starting with this compound could enable novel transformations, such as its conversion into esters, amides, or ketones under photocatalytic conditions, potentially offering higher selectivity and milder reaction conditions than traditional methods.
Furthermore, iodoarene-catalyzed enantioselective synthesis of difluorinated alkyl bromides highlights the potential for developing chiral catalysts that can control stereochemistry in reactions involving fluorinated compounds. nih.gov While directly applied to a different substrate class, this research into chiral iodoarene catalysts could inspire the development of systems for enantioselective reactions at or near the carbonyl group of this compound.
| Catalytic System | Potential Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium/Phosphine Complexes | Acyl-Exchange, Cross-Coupling | High efficiency, potential for reversibility, C-C bond formation. | sciencedaily.com |
| Copper Catalysts (Photochemical) | Carbonylative Coupling, Functional Group Transformation | Mild reaction conditions (room temp.), use of non-precious metals, high yields. | chemrxiv.org |
| Chiral Iodoarenes | Enantioselective Functionalization | High enantioselectivity, synthesis of chiral building blocks. | nih.gov |
Sustainable Synthetic Routes for Perfluorinated Acyl Bromides
The synthesis of perfluorinated acyl halides is traditionally reliant on methods that may involve harsh reagents or produce significant waste. Modern research is pivoted towards developing more sustainable and environmentally benign synthetic routes.
A key strategy involves halogen exchange from more accessible perfluoroacyl fluorides. Perfluoroacyl fluorides can be converted into perfluoroacyl bromides in high yields by treatment with anhydrous lithium halides, such as lithium bromide. rsc.org This method is advantageous as it often proceeds under relatively mild conditions and relies on simple inorganic salts, improving the atom economy and reducing the use of hazardous reagents. The temperature dependence of this reaction allows for controlled synthesis. rsc.org
Another approach focuses on the direct conversion of carboxylic acids to acyl halides, bypassing the need for more volatile or toxic intermediates. researchgate.netorganic-chemistry.org Reagents such as (Me4N)SCF3 have been developed for the efficient and selective transformation of carboxylic acids to acyl fluorides under base- and additive-free conditions at room temperature. researchgate.net Similarly, systems combining trichloroisocyanuric acid and cesium fluoride can produce acyl fluorides from carboxylic acids, aldehydes, or alcohols. acs.org The development of analogous one-pot systems for the direct synthesis of acyl bromides from perfluorinated carboxylic acids using safer brominating agents is a key goal for sustainable chemistry.
| Synthetic Strategy | Starting Material | Key Reagents | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Halogen Exchange | Perfluoroacyl Fluoride | Anhydrous Lithium Bromide (LiBr) | High yield, simple inorganic reagents, avoids harsh conditions. | rsc.org |
| Deoxyfluorination (Analogous Bromination) | Perfluorinated Carboxylic Acid | (Me4N)SCF3 (for fluorides) | Base- and additive-free, room temperature, high functional group tolerance. | researchgate.net |
| Oxidative Fluorination (Analogous Bromination) | Carboxylic Acid, Aldehyde, or Alcohol | Trichloroisocyanuric Acid / Cesium Fluoride | Direct conversion from multiple functional groups, high yields. | acs.org |
Theoretical Advancement in Understanding Perfluorinated Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding the intrinsic properties of perfluorinated compounds like this compound. Theoretical models, particularly those based on Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, predicting reactivity, and explaining selectivity.
Quantum calculations are being used to probe the degradation mechanisms of PFAS on electrified surfaces, providing critical insights into the cleavage of the exceptionally strong C-F bond. researchgate.net These computational studies can predict bond dissociation energies and identify the most likely points of molecular breakdown under specific electrochemical conditions. researchgate.net Such theoretical frameworks can be applied to this compound to understand its stability and potential degradation pathways.
Theoretical investigations also help in designing new catalysts and reactions. By modeling the transition states of catalytic cycles, researchers can understand the origins of enantioselectivity, as demonstrated in studies of iodoarene-catalyzed reactions where CH–π and π–π interactions were identified as critical features. nih.gov Applying these computational strategies to reactions involving this compound can accelerate the development of highly selective synthetic methods. Furthermore, understanding the electronic structure through methods like Natural Bond Orbital (NBO) analysis can explain the unique reactivity of perfluorinated acyl halides compared to their non-fluorinated counterparts, guiding their application in synthesis. mdpi.com
Interdisciplinary Research with Perfluorinated Acyl Halides in Advanced Chemical Synthesis
Perfluorinated acyl halides are valuable building blocks in interdisciplinary research, particularly in materials science and medicinal chemistry. The incorporation of perfluorinated moieties can dramatically alter the physical and chemical properties of molecules, imparting characteristics such as increased thermal stability, chemical resistance, and lipophilicity.
In materials science, perfluoroalkyl groups are used to create surfaces with low surface energy, leading to applications in hydrophobic and oleophobic coatings. This compound can serve as a reagent to introduce the bulky C6F11CO- group onto polymers or other substrates, creating advanced materials with tailored surface properties.
In medicinal and agricultural chemistry, the introduction of fluoroalkyl groups into organic molecules is a common strategy to enhance metabolic stability and biological activity. ccspublishing.org.cnresearchgate.net Perfluorinated acyl halides are key intermediates for synthesizing more complex fluorinated compounds that can be evaluated as potential pharmaceuticals or agrochemicals. ccspublishing.org.cn The unique balance of reactivity and stability of acyl fluorides, and by extension other acyl halides, makes them versatile reagents for these synthetic endeavors. researchgate.net
Role in Per- and Polyfluoroalkyl Substances (PFAS) Research
Within the vast class of PFAS, this compound occupies a specific niche as a reactive intermediate. While much of PFAS research focuses on the environmental and biological impacts of persistent terminal compounds like PFOA and PFOS, understanding the chemistry of functionalized PFAS such as acyl halides is crucial for developing a complete picture of their chemical transformations and fate. nih.govacs.org
Furthermore, research into the defluorination of PFAS is a critical area where knowledge of specific compound reactivity is essential. Electrochemical and other chemical methods are being explored to break the stable C-F bonds that characterize all PFAS. researchgate.netacs.org Quantum calculations on PFAS degradation provide insights into how these processes occur. researchgate.net Understanding the influence of the acyl bromide functional group on the stability of the adjacent perfluorinated ring can inform the development of more effective chemical removal and destruction technologies for specific classes of PFAS, strictly within a chemical and industrial context. The overarching property of all PFAS is their persistence, which stems from the stable perfluorocarbon moieties in their structure. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Perfluorocyclohexanecarbonyl bromide in laboratory settings?
- Methodological Answer : Follow OSHA and REACH guidelines for halogenated compounds. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin contact, wash immediately with soap and water. Always consult safety data sheets (SDS) for halogenated reagents (e.g., bromides like 4-Bromobenzoyl Chloride or Cyclohexylmethyl Bromide) to identify risks such as acute toxicity or reactivity .
Q. How can this compound be synthesized, and what solvents are compatible with its reactivity?
- Methodological Answer : Synthesis may involve fluorination of cyclohexanecarbonyl bromide precursors using perfluorinating agents (e.g., SF₄ or HF). Solvent selection is critical: carbon disulfide and ether are historically effective for analogous brominations (e.g., phenacyl bromide synthesis), as they stabilize reactive intermediates without competing with electrophilic bromine .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹⁹F NMR to confirm fluorination patterns (chemical shifts typically -60 to -80 ppm for CF₂ groups). Mass spectrometry (HRMS) can verify molecular weight (expected ~350–400 g/mol for perfluorinated analogs). Compare with CAS registry data (e.g., PubChem entries for structurally similar compounds like perfluoroalkyl phosphinic acids) .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the stability of this compound during nucleophilic substitution reactions?
- Methodological Answer : Low-polarity solvents (e.g., hexane) minimize premature hydrolysis, while elevated temperatures (40–60°C) accelerate substitution. Monitor reaction progress via HPLC with derivatization (e.g., phenacyl ester formation for carboxylate analysis) to track bromide byproducts .
Q. What experimental strategies mitigate bromide ion interference in quantitative analyses of reaction mixtures?
- Methodological Answer : Use ion chromatography with suppressed conductivity detection to distinguish free Br⁻ from organobromine species. Pre-treat samples with AgNO₃ to precipitate bromide ions, as demonstrated in soil bromide transport studies .
Q. How does the perfluorinated cyclohexane ring affect the compound’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination increases electron-withdrawing effects, enhancing electrophilicity of the carbonyl group. Compare reaction rates with non-fluorinated analogs (e.g., cyclohexanecarbonyl bromide) in SN2 reactions. Use DFT calculations to model charge distribution and predict regioselectivity .
Q. What are the challenges in achieving high-purity isolation of this compound, and how can they be addressed?
- Methodological Answer : Purification via fractional distillation under reduced pressure (due to high molecular weight) or recrystallization in fluorinated solvents (e.g., perfluorohexane). Validate purity using GC-MS and differential scanning calorimetry (DSC) to detect residual solvents or decomposition products .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in bromide recovery rates across replicate experiments?
- Methodological Answer : Address variability by standardizing sampling depth and irrigation protocols (e.g., flux-controlled systems to minimize transient effects). Use ANOVA to assess spatial heterogeneity, as shown in field-scale bromide transport studies where CVs reached 50% due to soil heterogeneity .
Q. Why do some fluorinated analogs exhibit unexpected stability under acidic conditions, and how can this be exploited synthetically?
- Methodological Answer : Perfluoroalkyl groups confer resistance to acid-catalyzed degradation. Test stability via accelerated aging studies (e.g., 1M HCl, 24h) and leverage this property for acid-tolerant catalyst design. Cross-reference with PubChem data on perfluoroalkyl phosphinic acids, which show similar inertness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
